6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one 6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one
Brand Name: Vulcanchem
CAS No.: 1196153-28-2
VCID: VC8057345
InChI: InChI=1S/C9H9BrN2O2/c1-9(2)8(13)12-7-5(14-9)3-4-6(10)11-7/h3-4H,1-2H3,(H,11,12,13)
SMILES: CC1(C(=O)NC2=C(O1)C=CC(=N2)Br)C
Molecular Formula: C9H9BrN2O2
Molecular Weight: 257.08 g/mol

6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one

CAS No.: 1196153-28-2

Cat. No.: VC8057345

Molecular Formula: C9H9BrN2O2

Molecular Weight: 257.08 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one - 1196153-28-2

Specification

CAS No. 1196153-28-2
Molecular Formula C9H9BrN2O2
Molecular Weight 257.08 g/mol
IUPAC Name 6-bromo-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Standard InChI InChI=1S/C9H9BrN2O2/c1-9(2)8(13)12-7-5(14-9)3-4-6(10)11-7/h3-4H,1-2H3,(H,11,12,13)
Standard InChI Key HFSFEKROFQCDII-UHFFFAOYSA-N
SMILES CC1(C(=O)NC2=C(O1)C=CC(=N2)Br)C
Canonical SMILES CC1(C(=O)NC2=C(O1)C=CC(=N2)Br)C

Introduction

Chemical Structure and Nomenclature

Molecular Framework

The compound belongs to the pyrido-oxazine class, characterized by a fused pyridine and oxazine ring system. The oxazine ring contains one oxygen and one nitrogen atom, while the pyridine ring contributes aromaticity and electronic heterogeneity . Key structural features include:

  • Bromine substitution at position 6, enhancing electrophilic reactivity.

  • Dimethyl groups at position 2, imparting steric hindrance and influencing conformational stability .

Table 1: Structural Identifiers

PropertyValueSource
CAS No.1196153-28-2
IUPAC Name6-Bromo-2,2-dimethyl-2H-pyrido[3,2-b] oxazin-3(4H)-one
Molecular FormulaC₉H₉BrN₂O₂
Molecular Weight257.08 g/mol
SMILESCC1(C(=O)Nc2ncc(Br)cc2O1)C

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis involves three sequential steps, as detailed in patent CN102977117A :

  • Bromination: 3-Hydroxy-2-nitropyridine is treated with bromine in methanol at 0°C, yielding 6-bromo-3-hydroxy-2-nitropyridine.

  • Esterification: Reaction with ethyl 2-bromo-2,2-dimethylacetate in DMF using potassium carbonate, forming 2-(6-bromo-2-nitropyridin-3-yloxy)-2-methylpropanoate.

  • Reduction: Iron powder in acetic acid reduces the nitro group, followed by intramolecular cyclization to yield the final product .

Key Reaction Conditions:

Physicochemical Properties

Physical Characteristics

  • Appearance: White crystalline solid .

  • Solubility: 25 mg/mL in DMSO; insoluble in aqueous buffers .

  • Storage: Stable at 2–8°C under inert gas (argon/nitrogen) .

ParameterSpecificationSource
Melting PointNot reported
Boiling PointNot reported
DegradationPhotodegradation risk; store in amber vials

Spectroscopic Characterization

NMR Spectroscopy

  • ¹H NMR (DMSO-d₆):

    • δ 1.44 ppm (s, 6H, CH₃).

    • δ 4.85 ppm (s, 2H, O–CH₂–N).

    • δ 7.2–7.4 ppm (aromatic protons adjacent to Br) .

  • ¹³C NMR:

    • δ 168.14 ppm (C=O).

    • δ 110–130 ppm (pyridine and oxazine carbons) .

Mass Spectrometry

  • HRMS: m/z 257.09 (M+H⁺) with isotopic pattern (¹⁹Br:⁸¹Br ≈ 1:1) .

Applications in Pharmaceutical Research

Role in BET Inhibitor Development

The compound serves as a key intermediate in synthesizing Y08060, a selective BET inhibitor evaluated for prostate cancer therapy. Structural analogs demonstrate binding to bromodomains, disrupting oncogenic transcription .

Apoptosis Induction

N-Substituted pyrido-oxazin-3-one derivatives, including brominated variants, activate caspase-3/7 pathways in cancer cell lines (e.g., MCF-7), showing IC₅₀ values <10 μM .

Comparative Analysis with Analogues

Table 3: Structural Analogues and Properties

CompoundCore StructureKey DifferencesBioactivity
6-Bromo-2,2-dimethyl-benzo[b]oxazin-3-oneBenzene-oxazineHigher lipophilicityKinase inhibition
6-Nitro-pyrido-oxazin-3-onePyridine-oxazineNitro vs. bromo groupAntibacterial

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